![molecular formula C7H12ClF2NO2 B1475402 3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride CAS No. 1892495-12-3](/img/structure/B1475402.png)
3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride
Overview
Description
3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride is a chemical compound with the formula C7H12ClF2NO2 and a molecular weight of 215.63 . It is available for bulk manufacturing, sourcing, and procurement .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of this compound is 215.63 . Further physical and chemical properties are not provided in the available resources.Scientific Research Applications
Synthesis and Synthon Applications
3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride is an important synthon in the synthesis of biologically active compounds. It can be synthesized efficiently starting from commercially available 2-chloro-2,2-difluoroacetic acid. This process involves a seven-step synthesis yielding good purity and yield, demonstrating its practicality in preparing biologically significant compounds (Wei, Makowski, & Rutherford, 2012).
Chemical Properties and Interactions
The compound forms various adducts and can participate in different chemical interactions. For example, 3-(piperidin-1-yl)propionic acid, a related compound, forms a 1:2 adduct with triphenyltin chloride. This demonstrates the potential of this compound to engage in complex chemical interactions, potentially useful in the synthesis of novel compounds (Yan & Khoo, 2005).
Use in Ligand Synthesis
The compound's structural elements make it suitable for forming ligands. Ligands such as 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid, which bear structural similarities, are used in creating complexes with metals like manganese and rhenium. This indicates the potential of this compound in synthesizing ligands for metal complexes, relevant in various scientific and industrial applications (Peters et al., 2009).
Mechanism of Action
Target of Action
The primary target of 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .
Mode of Action
3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to an increase in insulin secretion and a decrease in glucagon release, resulting in lower blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV by 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released in response to food intake and stimulate insulin secretion from pancreatic beta cells. By preventing the breakdown of these hormones, 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride enhances the insulinotropic effect of incretins, helping to regulate blood glucose levels .
Pharmacokinetics
This suggests that the compound is well-absorbed from the gastrointestinal tract and can effectively reach systemic circulation .
Result of Action
The result of the action of 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride is the regulation of blood glucose levels . By inhibiting DPP-IV and enhancing the effects of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to a decrease in blood glucose levels, which can be beneficial in the management of type 2 diabetes .
Action Environment
The action of 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride is influenced by various environmental factors. For instance, the presence of food can stimulate the release of incretin hormones, enhancing the drug’s effects . Additionally, factors such as pH and the presence of other medications can potentially impact the absorption and metabolism of the drug.
properties
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-4-10(5-7)3-1-6(11)12;/h1-5H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSSOGMBZLUPCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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